Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate
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Overview
Description
Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound is notable for its unique structure, which includes a barium ion coordinated with a benzoate group and an azo-linked pyrazolone derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate typically involves a multi-step process:
Formation of the Azo Compound: The initial step involves the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.
Complexation with Barium: The azo compound is then reacted with barium chloride in an aqueous medium to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the diazotization and coupling reactions.
Purification: The product is purified using crystallization or filtration techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The benzoate group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate has several applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the manufacturing of colored materials and coatings.
Mechanism of Action
The mechanism of action of Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)acetate
- Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)propanoate
Uniqueness
Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes with barium ions and its vivid coloration make it particularly valuable in various applications.
Properties
CAS No. |
82469-76-9 |
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Molecular Formula |
C17H12BaN4O6S |
Molecular Weight |
537.7 g/mol |
IUPAC Name |
barium(2+);2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C17H14N4O6S.Ba/c1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27;/h2-9,15H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChI Key |
UYBVUDJBJKBSBV-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
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